molecular formula C13H16N4O B12238397 1-{2-Methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine

1-{2-Methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine

Cat. No.: B12238397
M. Wt: 244.29 g/mol
InChI Key: XCYKHIGYFIOGIE-UHFFFAOYSA-N
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Description

1-{2-Methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold in the synthesis of various bioactive molecules.

Preparation Methods

The synthesis of 1-{2-Methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a carbonyl compound.

    Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the piperidine ring: This step involves the coupling of the imidazo[1,2-b]pyridazine core with piperidine through a carbonylation reaction.

Industrial production methods often involve optimization of these steps to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

1-{2-Methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{2-Methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{2-Methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

1-{2-Methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its potential for diverse biological activities, making it a valuable compound in various fields of scientific research.

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

(2-methylimidazo[1,2-b]pyridazin-6-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C13H16N4O/c1-10-9-17-12(14-10)6-5-11(15-17)13(18)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8H2,1H3

InChI Key

XCYKHIGYFIOGIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)N3CCCCC3

Origin of Product

United States

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